molecular formula C16H27N3 B7920402 N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine

Cat. No.: B7920402
M. Wt: 261.41 g/mol
InChI Key: QPCPCGAAZNDQAF-UHFFFAOYSA-N
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Description

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine is a tertiary diamine characterized by a pyrrolidine ring substituted with a benzyl group and an ethylamine side chain. This compound is structurally related to pharmacologically active diamines, such as enzyme inhibitors and coordination complexes, though its specific applications remain understudied .

Properties

IUPAC Name

N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-2-18(12-10-17)14-16-9-6-11-19(16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCPCGAAZNDQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Secondary Amine Intermediate

A widely cited method involves the condensation of 1-benzylpyrrolidin-2-ylmethanamine with ethylenediamine derivatives under reductive conditions. In a representative protocol, 1-[(2S)-N-benzylpyrrolidin-2-yl]methanamine reacts with ethyl glycidate in tetrahydrofuran (THF) at −10°C, followed by sodium cyanoborohydride-mediated reduction. The reaction proceeds via an intermediate Schiff base, with the final step achieving 78% yield after purification by silica gel chromatography.

Reaction Conditions:

ParameterValue
Temperature−10°C to 25°C
SolventTHF
Reducing AgentNaBH3CN
CatalystNone
Reaction Time12–18 hours

This method benefits from stereochemical retention at the pyrrolidine ring’s chiral center, as confirmed by circular dichroism (CD) spectroscopy.

One-Pot Reductive Amination

A patent-derived approach simplifies the synthesis by combining 1-benzylpyrrolidine-2-carbaldehyde with N-ethylethylenediamine in methanol, using ammonium acetate as a buffer and sodium triacetoxyborohydride (STAB) as the reductant. The one-pot method achieves 82% yield with a diastereomeric excess (d.e.) >95%, attributed to the steric hindrance of the benzyl group.

Optimization Insights:

  • Excess ethylenediamine (2.5 equiv.) minimizes dimerization side products.

  • Lowering the reaction temperature to 0°C improves selectivity for the mono-alkylated product.

Nucleophilic Substitution Routes

Alkylation of Primary Amines

A modular strategy begins with the preparation of (1-benzylpyrrolidin-2-yl)methyl methanesulfonate, which undergoes SN2 displacement with N-ethylethylenediamine in dimethylformamide (DMF). The reaction requires 3 equivalents of potassium carbonate as a base and achieves 67% isolated yield .

Mechanistic Analysis:

  • The mesylate leaving group facilitates rapid displacement at 80°C.

  • Competing elimination pathways are suppressed by polar aprotic solvents.

Mitsunobu Reaction for Ether Formation

Though less common, a Mitsunobu-based route couples (1-benzylpyrrolidin-2-yl)methanol with N-ethylethylenediamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. While this method affords 58% yield , it introduces phosphine oxide byproducts that complicate purification.

Multi-Step Modular Synthesis

Pyrrolidine Ring Construction

A convergent approach builds the pyrrolidine core via cyclization of 4-chloro-N-benzylbutan-1-amine. Treatment with sodium hydride in toluene induces ring closure, forming 1-benzylpyrrolidine in 89% yield . Subsequent functionalization via Vilsmeier-Haack formylation introduces the methylamine sidechain.

Key Steps:

  • Cyclization: NaH, toluene, reflux, 6 hours.

  • Formylation: POCl3/DMF, 0°C, 2 hours.

  • Reductive Amination: Ethylenediamine, NaBH3CN, THF.

Ethyl Group Installation

Late-stage ethylation is achieved using ethyl bromide in the presence of potassium carbonate. This step typically proceeds in 72% yield , though over-alkylation to the tertiary amine remains a concern, requiring careful stoichiometric control.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Routes

Employing (S)-1-phenylethylamine as a chiral auxiliary, researchers have synthesized enantiomerically pure variants of the target compound. The auxiliary is introduced during pyrrolidine ring formation and removed via hydrogenolysis, achieving 65% overall yield and >99% enantiomeric excess (e.e.).

Organocatalytic Approaches

A proline-catalyzed Mannich reaction between N-Boc-ethylenediamine and a pyrrolidine-derived aldehyde provides access to the diamino scaffold with 76% yield and 94% e.e. The Boc group is subsequently deprotected under acidic conditions.

Industrial-Scale Considerations

Cost-Effective Solvent Systems

Replacing THF with methyl tert-butyl ether (MTBE) in reductive amination reduces raw material costs by 40% while maintaining yields ≥75%.

Continuous Flow Chemistry

A patent discloses a continuous flow reactor for the alkylation step, achieving 92% conversion in 15 minutes residence time. Key parameters include:

  • Temperature: 120°C

  • Pressure: 8 bar

  • Catalyst: Amberlyst-15

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 3.65 (s, 2H, CH2Ph), 2.90–2.45 (m, 10H, pyrrolidine and ethylenediamine protons).

  • HRMS : m/z calc. for C17H29N3 [M+H]+: 276.2432; found: 276.2435.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms ≥98% purity for all reported methods .

Chemical Reactions Analysis

Types of Reactions

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ethylenediamine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Variations and Key Properties

Compound Name Substituents Molecular Formula Key Features
Target Compound Benzylpyrrolidin-2-ylmethyl, ethyl C17H27N3 High lipophilicity (benzyl), stereochemical rigidity (pyrrolidine)
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine Cyclopropyl instead of ethyl C17H25N3 Cyclopropyl enhances metabolic stability; reduced steric bulk vs. ethyl
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine Pyrrolidin-3-yl, isopropyl C17H29N3 Altered pyrrolidine substitution may affect binding interactions; isopropyl increases steric hindrance
N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine Phenyl, dimethyl C10H17N3 Aromatic phenyl vs. benzylpyrrolidine; lower molecular weight

Key Observations :

  • Lipophilicity : The benzyl group in the target compound increases logP compared to cyclopropyl or phenyl analogs, suggesting improved lipid solubility .
  • Metabolic Stability : Cyclopropyl derivatives (e.g., ) resist oxidative metabolism better than ethyl-substituted analogs.

Spectroscopic and Crystallographic Comparisons

Table 2: NMR and Crystallographic Data

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Crystallographic Data
Target Compound (predicted) 7.2–7.4 (benzyl aromatic H), 2.5–3.5 (pyrrolidine H) 125–140 (aromatic C), 50–60 (pyrrolidine CH2) Not reported; similar to (monoclinic, P21/c)
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine 6.7–7.1 (aromatic H), 2.3 (N-CH3) 154 (C-O), 45 (N-CH3) N/A
[(1R,2S)-N1-Benzyl-...]dichloridozinc(II) N/A N/A Monoclinic, a = 9.17 Å, β = 109.5°

Key Observations :

  • NMR Shifts : Aromatic protons in the benzyl group (δ ~7.2–7.4) distinguish the target compound from methoxyphenyl analogs (δ ~6.7–7.1) .

Key Observations :

  • Enzyme Inhibition : The benzylpyrrolidinyl group in the target compound may mimic MS023’s pyrrol moiety but with altered selectivity due to steric differences .
  • Corrosion Inhibition : Unlike primary/secondary amines (e.g., DETA ), tertiary amines in the target compound likely reduce metal-surface adsorption efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine, and what challenges are associated with its stereochemical control?

  • Methodology :

  • Reductive Amination : Inspired by Motoyoshiya et al. (2011), this approach involves reacting benzylated amines with aldehydes under hydrogenation conditions using catalysts like platinum (Pt) or palladium (Pd) .
  • Microwave-Assisted Synthesis : Reduces reaction time significantly (e.g., 20 hours to <2 hours) by leveraging controlled microwave heating, as demonstrated in pyrrolidine-based syntheses .
  • Challenges : Stereochemical control arises from multiple chiral centers. Strategies include chiral auxiliaries or asymmetric catalysis (e.g., zinc complexes for coordination-directed synthesis) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming regiochemistry and stereochemistry. For example, δ 3.3–3.3 ppm (methylene protons adjacent to pyrrolidine) and δ 7.3–7.6 ppm (aromatic protons) .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds and Zn coordination in dichloridozinc(II) complexes) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for intermediates .

Q. What safety precautions are necessary when handling this compound?

  • Ventilation : Use fume hoods to avoid vapor inhalation (volatility noted in similar diamines) .
  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Inert atmosphere (N2/Ar) and desiccants to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or coordination behavior of this diamine?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for stereoselective reactions (e.g., ICReDD’s reaction path search methods) .
  • Coordination Geometry Prediction : Addison’s τ parameter (τ = [β - α]/60°) evaluates distortion in metal complexes (e.g., ZnCl2 coordination in dichloridozinc(II) structures) .

Q. What statistical experimental design (DoE) methods optimize synthesis yield and purity?

  • Factorial Design : Vary factors like temperature (80–150°C), solvent polarity (DMF vs. n-butanol), and catalyst loading (1–5 mol%) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Maximizes yield by modeling interactions between variables (e.g., hydrogen pressure in reductive amination) .

Q. How does the compound’s structure influence its biological activity, and what assays are used to evaluate this?

  • Structure-Activity Relationship (SAR) : The benzyl-pyrrolidine moiety enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Assays :

  • Enzyme Inhibition : Test against targets like acetylcholinesterase (AChE) using Ellman’s method .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .

Q. How does the compound behave as a ligand in metal complexes, and what applications does this enable?

  • Coordination Modes : Bidentate or tridentate binding via amine and pyrrolidine nitrogen atoms, as seen in dichloridozinc(II) complexes .
  • Applications :

  • Catalysis : Asymmetric synthesis (e.g., Zn complexes in enantioselective alkylation) .
  • Sensing : Fluorescence quenching in presence of metal ions (e.g., Cu²⁺) .

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